

An In-depth Technical Guide to the Biosynthesis Pathway of Ampelopsin G

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Compound of Interest

Compound Name: *Ampelopsin G*

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Abstract

Ampelopsin, also known as dihydromyricetin (DHM), is a flavonoid with significant therapeutic potential. Its glycosylated forms, such as **Ampelopsin G**, exhibit modified physicochemical properties, including enhanced solubility, which is crucial for drug development. This technical guide provides a comprehensive overview of the biosynthesis of **Ampelopsin G**, focusing on the enzymatic cascade leading to the formation of the aglycone, dihydromyricetin, and its subsequent glucosylation. This document details the core biosynthetic pathway, presents quantitative data on the enzymatic reactions, outlines experimental protocols for the study of this pathway, and provides visual representations of the involved processes. It is intended to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Ampelopsin, or dihydromyricetin (DHM), is a flavanone abundant in plants such as *Ampelopsis grossedentata*. It is renowned for a wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its therapeutic application can be limited by poor water solubility. Enzymatic modification, such as glycosylation, can improve its pharmacokinetic properties. While the term "**Ampelopsin G**" is not formally established in the literature, it is inferred to refer to a glycoside of Ampelopsin. A prime example, and the focus of this guide, is Ampelopsin-4'-O- α -D-glucopyranoside, a product of enzymatic glucosylation.

Understanding the biosynthetic pathway of such compounds is essential for their targeted production and optimization through metabolic engineering.

Core Biosynthesis Pathway of Dihydromyricetin (Ampelopsin)

The biosynthesis of dihydromyricetin, the aglycone of **Ampelopsin G**, is a branch of the well-characterized phenylpropanoid pathway. This pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the flavanone naringenin, which is then further hydroxylated to produce dihydromyricetin.

The key enzymatic steps are:

- Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
- Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.
- 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
- Chalcone synthase (CHS): A polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
- Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.
- Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to produce dihydrokaempferol (aromadendrin).
- Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 enzyme that hydroxylates dihydrokaempferol at the 3' position of the B-ring to produce dihydroquercetin (taxifolin).
- Flavonoid 3',5'-hydroxylase (F3'5'H): Another cytochrome P450 enzyme that hydroxylates dihydroquercetin at the 5' position of the B-ring to yield dihydromyricetin.[\[1\]](#)

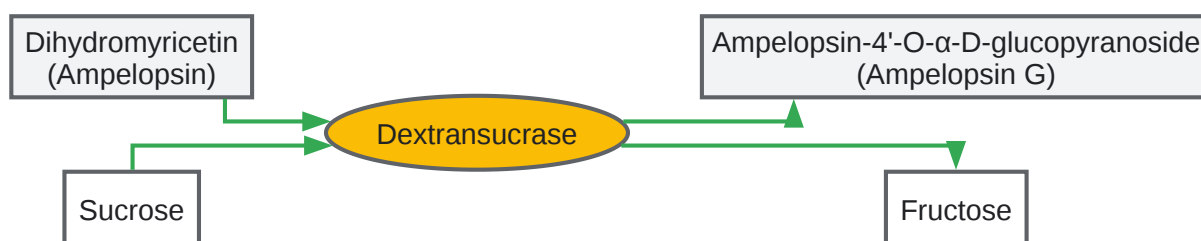


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Biosynthesis pathway of Dihydromyricetin (Ampelopsin).

Enzymatic Glucosylation of Dihydromyricetin to Ampelopsin G

The final step in the biosynthesis of **Ampelopsin G** is the attachment of a glucose moiety to the dihydromyricetin backbone. This can be achieved enzymatically, for example, using glucansucrases. Dextransucrase from *Leuconostoc mesenteroides* has been shown to effectively glucosylate ampelopsin, producing Ampelopsin-4'-O- α -D-glucopyranoside.[2] In this reaction, sucrose serves as the glucosyl donor.



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Enzymatic glucosylation of Dihydromyricetin.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of **Ampelopsin G**.

Table 1: Enzyme Kinetic Parameters for Key Biosynthetic Enzymes

Enzyme	Substrate	Km (μM)	Vmax (relative units)	Source Organism	Reference
F3'5'H	Naringenin	25.3 ± 2.1	100%	Osteospermum hybrida	[3]
Dihydrokaempferol	18.9 ± 1.7	85%	Osteospermum hybrida	[3]	
F3'H	Naringenin	15.6 ± 1.3	100%	Gerbera hybrida	[3]
Dihydrokaempferol	10.2 ± 0.9	92%	Gerbera hybrida		

Note: Kinetic data for all enzymes in the pathway are not readily available for the specific substrates leading to dihydromyricetin. The data presented are for homologous enzymes from other plant species and serve as an illustrative example.

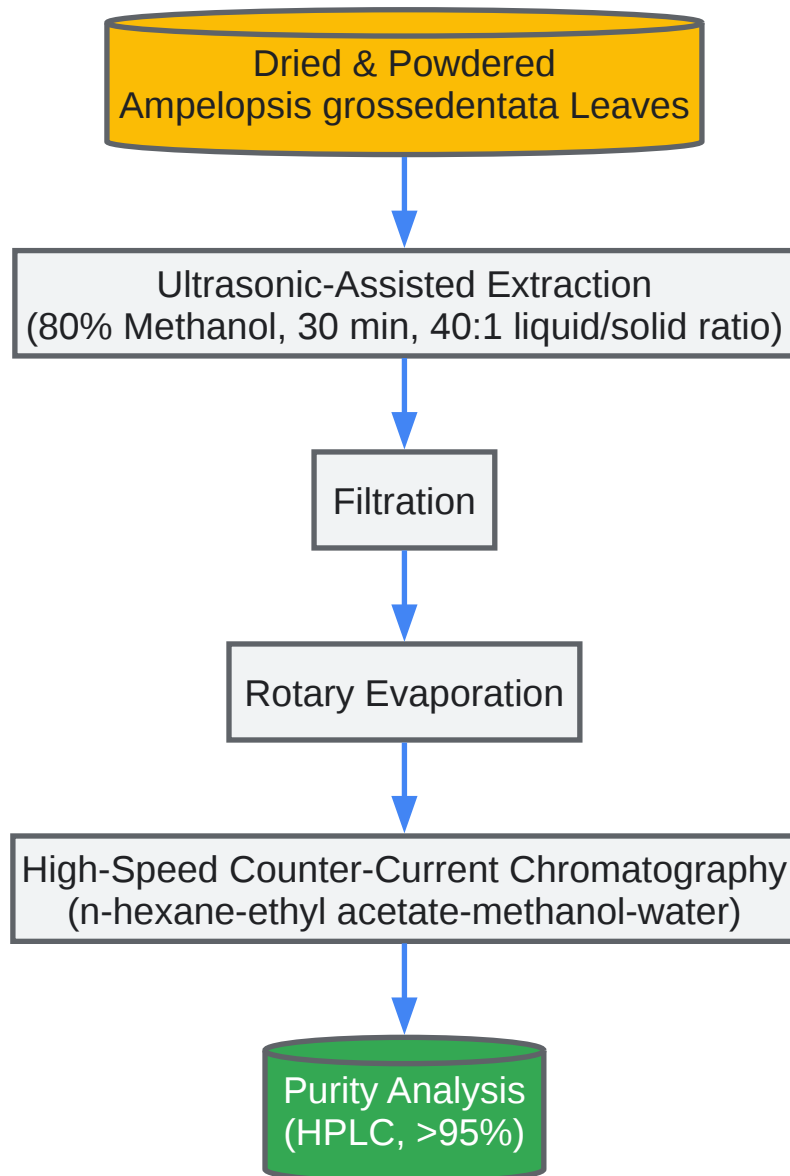
Table 2: Optimized Conditions for Enzymatic Synthesis of Ampelopsin-4'-O-α-D-glucopyranoside

Parameter	Optimal Value
Ampelopsin Concentration	70 mM
Sucrose Concentration	150 mM
Dextranucrase Concentration	1 U/mL
Yield	34 g/L

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the **Ampelopsin G** biosynthesis pathway.

Extraction and Purification of Dihydromyricetin from *Ampelopsis grossedentata*



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Workflow for DHM extraction and purification.

Protocol:

- Sample Preparation: Dry the leaves of *Ampelopsis grossedentata* and grind them into a fine powder.

- **Extraction:** Suspend the powdered leaves in 80% aqueous methanol at a liquid-to-solid ratio of 40:1 (mL/g). Perform ultrasonic-assisted extraction for 30 minutes.
- **Filtration and Concentration:** Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Purification:** Purify the crude extract using high-speed counter-current chromatography with a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water.
- **Analysis:** Assess the purity of the obtained dihydromyricetin using High-Performance Liquid Chromatography (HPLC).

Heterologous Expression and Purification of Biosynthetic Enzymes

Protocol:

- **Gene Synthesis and Cloning:** Synthesize the codon-optimized coding sequences of the target enzymes (e.g., F3'5'H) and clone them into an appropriate expression vector (e.g., pET-28a(+)) for *E. coli*.
- **Transformation:** Transform the expression plasmids into a suitable *E. coli* expression host strain (e.g., BL21(DE3)).
- **Protein Expression:** Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 16-20°C) overnight.
- **Cell Lysis:** Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
- **Purification:** Clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

- Verification: Confirm the purity and size of the purified protein by SDS-PAGE.

Enzyme Assay for Flavonoid 3',5'-Hydroxylase (F3'5'H)

Protocol:

- Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 2 mM NADPH, the purified F3'5'H enzyme, and the substrate (e.g., 100 μ M dihydroquercetin).
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding an equal volume of methanol or by acidification.
- Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the product (dihydromyricetin) and the remaining substrate.

Enzymatic Synthesis and Purification of Ampelopsin-4'-O- α -D-glucopyranoside

Protocol:

- Reaction Setup: In a suitable buffer (e.g., sodium acetate buffer, pH 5.5), dissolve ampelopsin (70 mM) and sucrose (150 mM).
- Enzymatic Reaction: Initiate the reaction by adding dextranucrase (1 U/mL). Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
- Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
- Purification: Once the reaction is complete, purify the product, Ampelopsin-4'-O- α -D-glucopyranoside, from the reaction mixture using column chromatography, for instance, with a Sephadex LH-20 resin.
- Structure Verification: Confirm the structure of the purified product using mass spectrometry and 1D/2D NMR spectroscopy.

Structural Elucidation by NMR Spectroscopy

Protocol:

- Sample Preparation: Dissolve the purified **Ampelopsin G** in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
- NMR Experiments: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher):
 - 1D ¹H NMR: To identify all proton signals.
 - 1D ¹³C NMR: To identify all carbon signals.
 - 2D ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system (e.g., within the glucose unit and within the flavonoid rings).
 - 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for determining the glycosylation site. For Ampelopsin-4'-O- α -D-glucopyranoside, a key HMBC correlation would be observed between the anomeric proton of the glucose and the C4' carbon of the ampelopsin B-ring.

Conclusion

The biosynthesis of **Ampelopsin G** involves a well-defined enzymatic pathway leading to the formation of its aglycone, dihydromyricetin, followed by a glucosylation step. This technical guide provides a foundational understanding of this process for researchers in the field. The detailed pathways, quantitative data, and experimental protocols presented herein serve as a practical resource for the study, and potential metabolic engineering, of this and other related flavonoids. Further research to fully characterize the kinetics of all enzymes in the pathway and to explore the in planta glucosylation mechanisms will be invaluable for advancing the production of these promising therapeutic compounds.

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